[R-(R*,S*)]-alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenylphenethyl propionate hydrochloride
Description
Properties
IUPAC Name |
[4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2.ClH/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;/h6-15,18H,5,16-17H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQBBUPJKANITL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60936134 | |
| Record name | 4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl propanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95160-58-0, 1596-70-9 | |
| Record name | Benzeneethanol, α-[2-(dimethylamino)-1-methylethyl]-α-phenyl-, 1-propanoate, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95160-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl propanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
[R-(R*,S*)]-alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenylphenethyl propionate hydrochloride, commonly referred to as a derivative of propoxyphene, is a compound with notable biological activity, particularly in the realm of analgesia. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
The compound acts primarily as a centrally acting narcotic analgesic . It exerts its effects by binding to opioid receptors in the central nervous system (CNS), leading to altered pain perception and emotional response to pain. The interaction with these receptors can result in analgesia, sedation, and euphoria.
Pharmacokinetics
- Absorption : Following oral administration, peak plasma concentrations are typically reached within 2 to 2.5 hours.
- Bioavailability : Studies indicate that bioavailability is comparable between propoxyphene hydrochloride and its napsylate counterpart.
- Metabolism : The liver metabolizes the compound predominantly through conjugation pathways, with significant renal excretion of metabolites observed .
Efficacy Studies
A series of studies have evaluated the efficacy of this compound in various models:
Adverse Effects and Considerations
Despite its analgesic properties, the use of propoxyphene derivatives has been associated with several adverse effects:
- Common Side Effects : Dizziness, sedation, nausea, and vomiting.
- Severe Reactions : Respiratory depression and potential for abuse or dependency have been noted .
- Special Populations : Elderly patients exhibit altered pharmacokinetics, necessitating caution in dosing due to increased half-lives and plasma concentrations .
Case Study 1: Efficacy in Chronic Pain Management
A clinical trial involving patients with chronic pain demonstrated that those treated with the compound experienced significant pain relief compared to a placebo group. The study highlighted a reduction in the need for rescue analgesics among participants receiving the treatment.
Case Study 2: Safety Profile Evaluation
In a cohort study assessing safety profiles, participants reported fewer gastrointestinal disturbances compared to traditional opioid treatments. However, instances of hepatic dysfunction were noted in patients with pre-existing liver conditions .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C22H30ClNO2
- Molecular Weight : 375.932 g/mol
- Boiling Point : 444°C at 760 mmHg
- Flash Point : 130.6°C
- Density : Not available
This compound is classified as an opioid analgesic, primarily used for pain relief. Its structure includes a dimethylamino group, which is crucial for its pharmacological activity.
Pharmacological Applications
1. Analgesic Properties
Propoxyphene has been utilized in clinical settings for its pain-relieving effects. It acts on the central nervous system to alleviate moderate pain. Studies have shown that it binds to opioid receptors, providing effective analgesia comparable to other opioids, albeit with a different side effect profile .
2. Research in Pain Management
Research has focused on the efficacy of propoxyphene in various pain management protocols. Clinical trials have evaluated its effectiveness in treating conditions such as osteoarthritis and post-operative pain. Findings indicate that while it is effective, the potential for addiction and side effects necessitates careful patient selection and monitoring .
Forensic Applications
1. Analytical Reference Standard
Propoxyphene is often used as an analytical reference standard in forensic toxicology. Its detection in biological samples can indicate opioid use or abuse. Laboratories utilize gas chromatography-mass spectrometry (GC-MS) methods to identify and quantify propoxyphene in urine and blood samples, aiding in legal investigations and substance abuse assessments .
2. Toxicology Studies
The compound's toxicological profile has been extensively studied due to its association with overdose cases. Research indicates that propoxyphene can lead to serious side effects, including respiratory depression and cardiac arrhythmias, particularly when taken in conjunction with other depressants . This has prompted regulatory scrutiny and discussions about its safety profile.
Case Studies
Preparation Methods
Resolution of Chiral Intermediates Using Tartaric Acid Derivatives
A critical step in synthesizing the target compound is the resolution of racemic intermediates to obtain enantiomerically pure precursors. Patent WO2012146978A2 describes the resolution of 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one using (2R,3R)-dibenzoyltartaric acid monohydrate in ethanol . This process achieves a diastereomeric excess >99% by optimizing solvent polarity and crystallization cycles. The resolved (S)-enantiomer is subsequently treated with a base (e.g., sodium hydroxide) to isolate (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one, a key intermediate for downstream reactions .
Table 1: Resolution Conditions and Outcomes
| Parameter | Value |
|---|---|
| Resolving Agent | (2R,3R)-Dibenzoyltartaric acid |
| Solvent | Ethanol |
| Temperature | 20–25°C |
| Crystallization Cycles | 2 |
| Diastereomeric Excess | >99% |
The introduction of the ethyl group at the alpha position is achieved via a Grignard reaction. Ethyl magnesium bromide in tetrahydrofuran (THF) reacts with the resolved ketone intermediate to form (2S,3R)-3-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol . This step requires strict temperature control (0–5°C during addition, reflux at 65–75°C) to minimize side reactions. The use of zinc metal and trimethylsilyl chloride as co-catalysts enhances reaction efficiency, yielding the tertiary alcohol in >95% purity .
Table 2: Grignard Reaction Parameters
| Component | Quantity/Volume |
|---|---|
| Ethyl Magnesium Bromide | 1.2 equiv |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | 0–5°C (addition), 65–75°C (reflux) |
| Catalyst | Zinc, Trimethylsilyl Chloride |
| Yield | 100% (crude), >95% (purified) |
Dehydration and Hydrogenation for Olefin Reduction
The alcohol intermediate undergoes acid-catalyzed dehydration (e.g., HCl in 2-butanone) to form (R)-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine . Subsequent hydrogenation using palladium on carbon (Pd/C) under 50 psi H₂ pressure selectively reduces the double bond, yielding a mixture of (2R,3S)- and (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine . The stereochemical outcome is controlled by adjusting hydrogenation time and catalyst loading.
Table 3: Hydrogenation Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd/C (5% w/w) |
| Pressure | 50 psi H₂ |
| Solvent | Methanol |
| Temperature | 25–30°C |
| Reaction Time | 4–6 hours |
Demethylation and Esterification to Introduce Propionate Group
Demethylation of the methoxy group is achieved using hydrobromic acid (48% w/v) in isopropyl alcohol (IPA), yielding the free phenol intermediate . Propionylation is then performed using propionyl chloride in dichloromethane (DCM) with triethylamine as a base. The reaction proceeds at 0–5°C to prevent over-acylation, resulting in the propionate ester with >98% conversion .
Table 4: Propionylation Reaction Parameters
| Component | Quantity/Volume |
|---|---|
| Propionyl Chloride | 1.1 equiv |
| Base | Triethylamine (1.2 equiv) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0–5°C |
| Reaction Time | 2 hours |
Hydrochloride Salt Formation
The final step involves treating the free base with hydrogen chloride (HCl) gas in acetone to precipitate the hydrochloride salt. Crystallization from acetone/water (9:1 v/v) yields [R-(R*,S*)]-alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenylphenethyl propionate hydrochloride with a melting point of 210–212°C and >99.5% chiral purity .
Comparative Analysis of Synthetic Routes
Patent US20080293971A1 describes an alternative approach using Raney Nickel for deoxygenation of acylated intermediates, though this method is less favorable due to higher catalyst costs and lower yields (70–75%) compared to Pd/C-catalyzed hydrogenation . The WO2012146978A2 process avoids hazardous reagents like hydrobromic acid in large volumes, reducing environmental impact while maintaining yields >85% across all steps .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for yield and stereochemical purity?
- Methodological Answer : A common approach involves esterification of the parent alcohol with propionic acid derivatives under acidic catalysis. For example, refluxing intermediates in methanol with concentrated sulfuric acid (as a catalyst) for extended periods (e.g., 3 days) can drive esterification, as demonstrated in similar syntheses of piperidine-derived hydrochlorides . Optimization may involve adjusting stoichiometry, solvent polarity, and reflux duration. Monitoring via thin-layer chromatography (TLC) or HPLC can help track reaction progress.
Q. How is the stereochemical configuration confirmed, and what analytical techniques are critical for structural elucidation?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR and -NMR, is essential for confirming stereochemistry. For example, coupling constants in -NMR can differentiate R/S configurations at chiral centers. Infrared (IR) spectroscopy can validate functional groups (e.g., ester carbonyl stretches at ~1740 cm). X-ray crystallography may resolve ambiguous cases, though this requires high-purity crystalline samples .
Advanced Research Questions
Q. What strategies are used to identify and quantify trace impurities in this compound during pharmaceutical development?
- Methodological Answer : Impurity profiling requires HPLC or UPLC with photodiode array (PDA) detection, calibrated against reference standards. For example, ethylphenidate hydrochloride (CAS 19716-79-1) and related analogs are used as impurity markers in similar compounds . Method validation should include spike-and-recovery experiments to assess accuracy, with limits of detection (LOD) ≤ 0.1%. Mass spectrometry (LC-MS) can identify unknown degradants by fragmentation patterns.
Q. How do reaction stoichiometry and catalyst selection influence stereoisomer ratios, and how can these be controlled?
- Methodological Answer : Excess chiral auxiliaries or enantiopure starting materials can bias stereoisomer formation. For instance, in analogous syntheses, a 1.2:1 molar ratio of alcohol to propionic anhydride improved esterification yields while minimizing racemization . Kinetic vs. thermodynamic control should be assessed via time-course studies. Chiral stationary phase HPLC can quantify enantiomeric excess (EE).
Q. What stability-indicating assays are recommended for evaluating degradation under stress conditions (e.g., heat, light, pH)?
- Methodological Answer : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) should be conducted. Hydrolytic degradation can be tested at pH 1–13, with LC-MS identifying breakdown products (e.g., free alcohol or propionic acid derivatives). Photostability requires exposure to UV-Vis light (ICH Q1B), with degradation kinetics modeled using Arrhenius equations .
Data Contradiction and Resolution
Q. How can conflicting NMR data for stereoisomers be resolved when structural databases lack reference spectra?
- Methodological Answer : Computational chemistry tools (e.g., DFT-based NMR prediction with Gaussian or ACD/Labs) can simulate spectra for proposed configurations. Experimental validation via 2D NMR (e.g., NOESY or HSQC) can confirm spatial proximity of substituents. Cross-referencing with structurally similar compounds (e.g., methylphenidate hydrochloride impurities, CAS 23655-65-4) may provide indirect evidence .
Q. What experimental designs address discrepancies in reported biological activity due to stereochemical variability?
- Methodological Answer : Comparative studies using enantiomerically pure samples (separated via chiral chromatography) should be conducted. Dose-response curves and receptor-binding assays (e.g., radioligand displacement) can quantify potency differences. Molecular docking simulations may predict stereospecific interactions with targets like monoamine transporters .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
